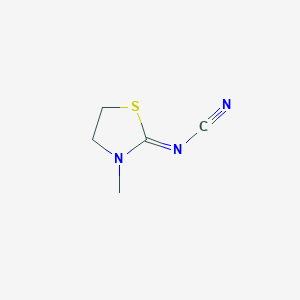
Cyanamide, (3-methyl-2-thiazolidinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of cyanamide, (3-methyl-2-thiazolidinylidene)-, involves several steps. One common method includes the reaction of 3-chloromethylpyridine with thiazolidine-2-thione, followed by the addition of cyanamide . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Analyse Chemischer Reaktionen
Cyanamide, (3-methyl-2-thiazolidinylidene)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyanamide, (3-methyl-2-thiazolidinylidene)-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of cyanamide, (3-methyl-2-thiazolidinylidene)-, involves the stimulation of nicotinic acetylcholine receptors in insects . This stimulation leads to the disruption of the insect’s nervous system, causing paralysis and eventually death . The compound specifically targets the nervous system of insects, making it highly effective as an insecticide.
Vergleich Mit ähnlichen Verbindungen
Cyanamide, (3-methyl-2-thiazolidinylidene)-, is similar to other neonicotinoid insecticides such as acetamiprid, clothianidin, imidacloprid, and thiamethoxam . it is unique in its specific molecular structure, which allows it to target a broader range of pests . Additionally, its relatively low solubility in water and high solubility in organic solvents make it suitable for various agricultural applications .
Similar compounds include:
- Acetamiprid
- Clothianidin
- Imidacloprid
- Thiamethoxam
These compounds share a similar mode of action but differ in their chemical structures and specific applications .
Eigenschaften
CAS-Nummer |
97538-33-5 |
|---|---|
Molekularformel |
C5H7N3S |
Molekulargewicht |
141.20 g/mol |
IUPAC-Name |
(3-methyl-1,3-thiazolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C5H7N3S/c1-8-2-3-9-5(8)7-4-6/h2-3H2,1H3 |
InChI-Schlüssel |
FOTLMCLIMIZKGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCSC1=NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


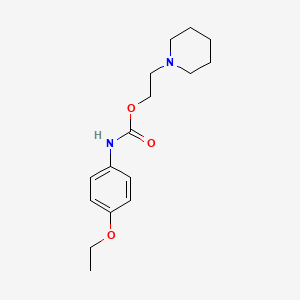
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)

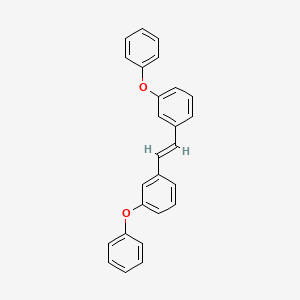
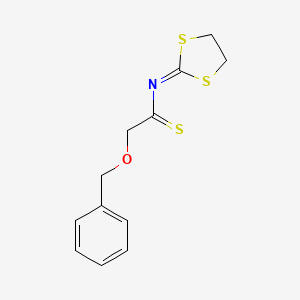
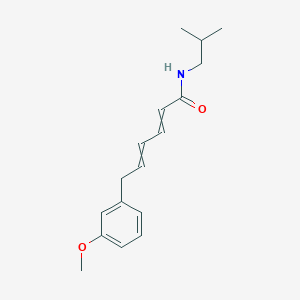

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
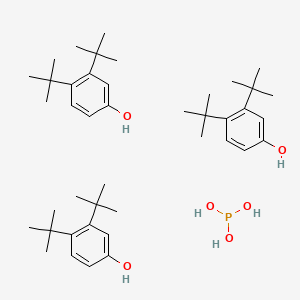
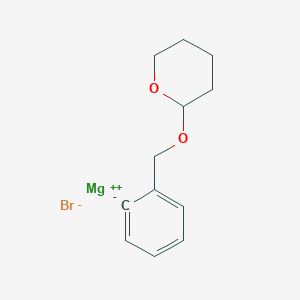
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
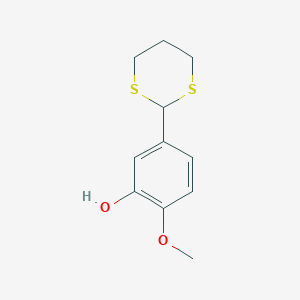
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
